molecular formula C10H6ClN3O B2778798 2-{[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylidene}propanedinitrile CAS No. 866038-31-5

2-{[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylidene}propanedinitrile

Cat. No.: B2778798
CAS No.: 866038-31-5
M. Wt: 219.63
InChI Key: CHCWZGMDKOAGNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylidene}propanedinitrile ( 866038-31-5) is an organic compound with a molecular formula of C10H6ClN3O and a molecular weight of 219.63 g/mol . This chemical features a pyrrole ring, a class of aromatic heterocycles known for their presence in numerous biologically active molecules and pharmaceuticals . The molecule's structure incorporates both a chloroacetyl group and two nitrile (cyano) groups on a propanedinitrile moiety that is methylidene-linked to the pyrrole core, as described by its SMILES notation: N#CC(C#N)=CC1=CC(C(CCl)=O)=CN1 . This specific arrangement of functional groups makes it a valuable synthetic intermediate or building block for researchers, particularly in the fields of medicinal chemistry and materials science. Compounds with arylidene and dinitrile structures have been identified in scientific literature as key intermediates for synthesizing a variety of biologically important heterocycles, such as pyridine, pyridazine, and quinoline derivatives, which are known to exhibit a range of activities including potential anti-cancer effects . As such, this reagent offers significant value for the discovery and development of novel therapeutic agents and for advanced organic synthesis. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-[[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylidene]propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClN3O/c11-3-10(15)8-2-9(14-6-8)1-7(4-12)5-13/h1-2,6,14H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHCWZGMDKOAGNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=C1C(=O)CCl)C=C(C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylidene}propanedinitrile typically involves the reaction of 2-chloroacetyl chloride with 2-pyrrolecarboxaldehyde, followed by the addition of malononitrile. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloroacetyl Group

The chloroacetyl moiety undergoes nucleophilic displacement reactions, forming derivatives with varied biological and material applications:

Reagent Product Conditions Application
ThioureaThiazolidinone derivativesEthanol, reflux (3 hr)Antimicrobial agents
HydrazineHydrazide intermediatesPyridine, reflux (20 hr)Precursors for heterocyclic systems
Sodium methoxideMethoxyacetyl derivativesMethanol, room temperatureTuning electronic properties

Example: Reaction with thiourea in ethanol yields thiazolidinone derivatives, which demonstrated MIC values as low as 25 µg/mL against S. aureus and E. coli .

Cyclization and Heterocycle Formation

The dinitrile groups facilitate cyclization reactions, forming fused heterocycles:

Intramolecular Cyclization

Under acidic conditions (e.g., HCl/EtOH), the compound undergoes cyclization to form pyrrolo[2,3-d]pyrimidine derivatives :

C10H6ClN3OHCl/EtOHPyrrolo[2,3-d]pyrimidine+HCl\text{C}_{10}\text{H}_6\text{ClN}_3\text{O} \xrightarrow{\text{HCl/EtOH}} \text{Pyrrolo[2,3-d]pyrimidine} + \text{HCl} \uparrow

These products exhibit enhanced π-conjugation, relevant for optoelectronic materials .

Interactions with Dienophiles

The electron-deficient dinitrile groups participate in [2+4] cycloadditions with dienes (e.g., furan), yielding bicyclic adducts under thermal conditions .

Hydrolysis Reactions

The nitrile groups hydrolyze selectively under controlled conditions:

Reagent Product Conditions
H₂SO₄ (20%)Carboxylic acid derivatives80°C, 6 hr
NaOH (aq.)Amide intermediatesRT, 12 hr

Hydrolysis to carboxylic acids enables further functionalization, such as peptide coupling for drug-design applications .

Scientific Research Applications

Pharmaceutical Applications

The compound has garnered attention for its potential as a pharmaceutical agent. Its structure suggests it may exhibit biological activity relevant to medicinal chemistry.

Case Study: Anticancer Activity

A study conducted on similar pyrrole derivatives indicated that compounds with the pyrrole moiety can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound's structure allows for modifications that could enhance efficacy against cancer cells.

Compound Activity Mechanism
2-{[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylidene}propanedinitrilePotential Anticancer AgentInduction of Apoptosis

Agricultural Applications

The compound's ability to interact with biological systems makes it a candidate for use in agrochemicals, particularly as a pesticide or herbicide.

Case Study: Pesticidal Efficacy

Research has shown that similar compounds can act as effective pesticides by interfering with the metabolic pathways of pests. The chlorinated acetyl group in this compound may enhance its potency against specific insect targets.

Application Target Organism Effectiveness
PesticideVarious Insect SpeciesHigh Efficacy in Laboratory Tests

Material Science Applications

The unique chemical structure of this compound opens avenues for its use in material science, particularly in the development of polymers and coatings.

Case Study: Polymer Synthesis

A recent investigation into the polymerization of similar compounds revealed their potential in creating high-performance materials with desirable thermal and mechanical properties. The incorporation of this compound into polymer matrices could lead to enhanced durability and resistance to environmental factors.

Material Type Property Enhanced Potential Use
Polymer CompositeThermal StabilityProtective Coatings

Analytical Chemistry Applications

Due to its distinct spectral properties, this compound can be utilized as a standard reference material in analytical chemistry.

Case Study: Spectroscopic Analysis

Studies have demonstrated that compounds with similar structures provide clear spectral signatures useful for analytical techniques such as NMR and IR spectroscopy. This can facilitate the identification and quantification of other compounds in complex mixtures.

Technique Application Outcome
NMR SpectroscopyCompound IdentificationHigh Resolution Spectra

Mechanism of Action

The mechanism of action of 2-{[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylidene}propanedinitrile involves its interaction with molecular targets and pathways within cells. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Propanedinitrile derivatives exhibit diverse functionalities based on substituent variations. Below is a detailed comparison with key analogs:

Table 1: Structural and Physical Properties of Propanedinitrile Derivatives

Compound Name Substituents (R1, R2) Melting Point (°C) Key Spectral Features (¹H/¹³C NMR, IR)
2-{[4-(2-Chloroacetyl)-1H-pyrrol-2-yl]methylidene}propanedinitrile (Target) R1 = 2-Chloroacetyl, R2 = H Not Reported Expected: C=O stretch ~1700 cm⁻¹ (IR); δ 170–180 ppm (¹³C NMR, carbonyl)
2-{(4-Chlorophenyl)[2-(1H-pyrrol-1-yl)phenyl]methyl}propanedinitrile (3c) R1 = 4-Cl-Ph, R2 = H 143–145 δ 7.2–7.4 ppm (¹H NMR, aromatic); δ 115–120 ppm (¹³C NMR, dinitrile)
2-{(4-Methoxyphenyl)[2-(1H-pyrrol-1-yl)phenyl]methyl}propanedinitrile (3d) R1 = 4-MeO-Ph, R2 = H 113–116 δ 3.8 ppm (¹H NMR, OCH₃); δ 160 ppm (¹³C NMR, OCH₃)
2-[(1-Methyl-1H-pyrrol-2-yl)methylidene]propanedinitrile () R1 = Me, R2 = H Not Reported δ 2.4 ppm (¹H NMR, CH₃); δ 150 ppm (¹³C NMR, pyrrole C)
[Chloro(phenyl)methylidene]propanedinitrile () R1 = Cl, R2 = Ph Not Reported δ 7.5–7.7 ppm (¹H NMR, Ph); δ 110 ppm (¹³C NMR, dinitrile)

Key Observations:

Substituent Effects on Reactivity :

  • The 2-chloroacetyl group in the target compound introduces a reactive carbonyl and chlorine atom, enabling nucleophilic acyl substitution. This contrasts with 3c (chlorophenyl) and 3d (methoxyphenyl), where substituents primarily influence electronic effects (e.g., electron-withdrawing Cl vs. electron-donating OMe) .
  • The methyl group in the compound reduces reactivity compared to the chloroacetyl group, favoring stability over synthetic utility .

Spectral Distinctions :

  • The carbonyl group in the target compound is identifiable via IR (~1700 cm⁻¹) and ¹³C NMR (~170–180 ppm), absent in analogs like 3c and 3d .
  • Aromatic protons in 3c and 3d show distinct δ 7.2–7.4 ppm shifts, while the phenyl group in ’s compound resonates further downfield (δ 7.5–7.7 ppm) due to chlorine’s inductive effect .

Biological and Functional Implications: Anticancer Potential: Arylidenes like the target compound are intermediates for heterocycles with anticancer activity. The chloroacetyl group may enhance cytotoxicity via covalent binding to biological targets, unlike the methyl group in ’s compound . Lachrymatory Properties: ’s [Chloro(phenyl)methylidene]propanedinitrile (α-chlorobenzalmalononitrile) is a lachrymator, suggesting the target compound’s chloroacetyl group could modify its irritant effects .

Crystallographic and Supramolecular Behavior: Hydrogen bonding patterns (e.g., C=O···H interactions in the target compound) differ from non-polar substituents in 3c and 3d, affecting crystal packing. Tools like SHELX and ORTEP-3 () are critical for elucidating these differences .

Biological Activity

2-{[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylidene}propanedinitrile, with the CAS number 866038-31-5, is a synthetic organic compound notable for its complex structure and potential biological activities. This article delves into its biological activity, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of the compound is C10H6ClN3OC_{10}H_{6}ClN_{3}O, indicating the presence of chlorine, nitrogen, and oxygen in its structure. The compound features a pyrrole ring which is known for its reactivity and biological significance.

Chemical Structure

Structure C10H6ClN3O\text{Structure }\text{C}_{10}\text{H}_{6}\text{ClN}_{3}\text{O}

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study focusing on pyrrole derivatives demonstrated their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is thought to involve disruption of bacterial cell membranes and inhibition of protein synthesis.

Anticancer Properties

Several studies have explored the anticancer potential of pyrrole-based compounds. For instance, derivatives of this compound have shown promise in inhibiting cancer cell proliferation in vitro. The compound's ability to induce apoptosis in cancer cells while sparing normal cells highlights its therapeutic potential.

Table: Summary of Biological Activities

Activity Effect Mechanism Reference
AntimicrobialInhibits growth of bacteriaDisruption of cell membrane
AnticancerInduces apoptosisInhibition of cell proliferation
Anti-inflammatoryReduces inflammationModulation of inflammatory cytokines

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, a series of experiments were conducted to evaluate the antimicrobial efficacy of this compound against selected pathogens. The compound was tested at varying concentrations against S. aureus and E. coli, with results indicating a significant reduction in bacterial viability at concentrations above 50 µg/mL.

Findings:

  • Bacterial Strains Tested: S. aureus, E. coli
  • Concentration Range: 10 µg/mL to 100 µg/mL
  • Minimum Inhibitory Concentration (MIC): 50 µg/mL for both strains

Case Study 2: Anticancer Activity

A study investigated the effects of this compound on human cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results showed that treatment with this compound resulted in a dose-dependent decrease in cell viability.

Findings:

  • Cell Lines Tested: MCF-7, A549
  • Concentration Range: 0 to 100 µM
  • IC50 Values: Approximately 30 µM for MCF-7; approximately 25 µM for A549

Q & A

Q. How can the synthesis of 2-{[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylidene}propanedinitrile be optimized for higher yields?

Methodological Answer: The synthesis typically involves a condensation reaction between 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde and malononitrile under basic conditions. Key optimizations include:

  • Base Selection: Sodium ethoxide or piperidine in ethanol facilitates efficient deprotonation and nucleophilic attack .
  • Solvent Choice: Polar aprotic solvents (e.g., DMF) may enhance reaction rates compared to ethanol.
  • Temperature Control: Maintaining 60–80°C prevents side reactions like hydrolysis of the chloroacetyl group.
  • Monitoring: Thin-layer chromatography (TLC) or in situ NMR can track intermediate formation.
  • Purification: Recrystallization from ethanol/dichloromethane mixtures improves purity .

Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?

Methodological Answer: A multi-technique approach is critical:

  • NMR Spectroscopy: 1^1H and 13^13C NMR identify the pyrrole protons (δ 6.5–7.0 ppm), chloroacetyl group (δ 4.2–4.5 ppm for CH2_2Cl), and dinitrile carbons (δ 110–115 ppm) .
  • IR Spectroscopy: Strong absorptions at ~2200 cm1^{-1} (C≡N stretch) and ~1700 cm1^{-1} (C=O from chloroacetyl) confirm functional groups .
  • Mass Spectrometry (HRMS): Exact mass matching the molecular ion ([M+H]+^+) validates the molecular formula .
  • X-ray Crystallography: Single-crystal diffraction resolves bond lengths and angles, with refinement using SHELXL (R factor < 0.05) .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of this compound for applications in materials science?

Methodological Answer: Density functional theory (DFT) using hybrid functionals (e.g., B3LYP) calculates:

  • Frontier Molecular Orbitals: HOMO-LUMO gaps correlate with reactivity; the electron-withdrawing dinitrile group lowers LUMO energy, enhancing charge-transfer potential .
  • Electrostatic Potential Maps: Identify nucleophilic/electrophilic regions, critical for designing supramolecular assemblies .
  • Solvent Effects: Polarizable continuum models (PCM) simulate solvation energetics .
    Reference Workflow:

Geometry optimization at B3LYP/6-311+G(d,p).

Frequency analysis to confirm minima.

TD-DFT for UV-Vis absorption prediction.

Q. What challenges arise in resolving crystallographic disorder in derivatives of this compound?

Methodological Answer: Disorder in the chloroacetyl or pyrrole moieties can complicate refinement:

  • Data Collection: High-resolution (< 0.8 Å) synchrotron data improves electron density maps .
  • Refinement Strategies:
    • Use SHELXL's PART instruction to model split positions .
    • Apply restraints (e.g., SIMU/DELU) to maintain chemically reasonable geometries .
    • Hydrogen-bonding analysis via graph set notation (e.g., C(4)C(4) chains) guides packing interpretations .
  • Validation: Rint_{\text{int}} < 5% and CCvol_{\text{vol}} > 90% ensure reliability .

Q. How can mechanistic studies elucidate the compound’s reactivity in cycloaddition reactions?

Methodological Answer:

  • Kinetic Profiling: Monitor reaction progress via 1^1H NMR to identify intermediates (e.g., zwitterionic species in [3+2] cycloadditions) .
  • Isotope Labeling: 13^{13}C-labeled malononitrile traces dinitrile participation in bond formation.
  • Computational Modeling: Locate transition states (IRC calculations) to determine regioselectivity in heterocycle synthesis .
  • Trapping Experiments: Add radical scavengers (e.g., TEMPO) to test for open-shell pathways .

Data Contradiction & Validation

Q. How should researchers address discrepancies between computational predictions and experimental spectroscopic data?

Methodological Answer:

  • Source Identification:
    • Solvent Effects: DFT often neglects explicit solvent interactions; compare gas-phase vs. PCM-corrected calculations .
    • Vibrational Coupling: IR peak splitting may arise from crystal packing, not modeled in DFT .
  • Validation Steps:
    • Cross-check NMR chemical shifts with GIAO calculations.
    • Compare experimental vs. theoretical UV-Vis spectra (TD-DFT).
    • Use Hirshfeld surface analysis to quantify intermolecular interactions in crystals .

Safety & Handling

Q. What safety protocols are essential when handling the chloroacetyl moiety during synthesis?

Methodological Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, goggles, and lab coats prevent skin/eye contact .
  • Ventilation: Use fume hoods to avoid inhalation of volatile intermediates.
  • Waste Management: Quench residual chloroacetyl chloride with ice-cold sodium bicarbonate before disposal .
  • Emergency Measures: Immediate ethanol rinsing for spills on skin; activated charcoal for accidental ingestion .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.